![molecular formula C6H14ClN3O2S B13388041 H-Cys(acm)-NH2 hcl](/img/structure/B13388041.png)
H-Cys(acm)-NH2 hcl
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Overview
Description
H-Cys(acm)-NH2 hcl, also known as N-acetylcysteine amide hydrochloride, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is widely used in peptide synthesis and protein science due to its ability to protect the thiol group during chemical reactions. The acetamidomethyl (Acm) group serves as a protecting group for the thiol functionality, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(acm)-NH2 hcl typically involves the protection of the cysteine thiol group with the acetamidomethyl group. This can be achieved through various methods, including the use of acetamidomethyl chloride in the presence of a base. The protected cysteine derivative is then converted to its amide form using standard peptide coupling reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the cysteine residue is incorporated into the growing peptide chain and protected with the acetamidomethyl group. The final product is then cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions
H-Cys(acm)-NH2 hcl undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial for the stability of peptides and proteins.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetamidomethyl group can be removed under specific conditions, such as treatment with iodine or mercury salts, to liberate the free thiol group.
Common Reagents and Conditions
Oxidation: Air oxidation or the use of oxidizing agents like hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Iodine, mercury salts (e.g., mercury(II) acetate).
Major Products Formed
Oxidation: Disulfide-linked peptides or proteins.
Reduction: Free thiol-containing peptides or proteins.
Substitution: Free thiol group after removal of the acetamidomethyl group.
Scientific Research Applications
H-Cys(acm)-NH2 hcl has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds.
Biology: Facilitates the study of protein folding and stability by allowing controlled formation and reduction of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the treatment of conditions related to oxidative stress.
Industry: Employed in the production of peptide-based drugs and bioconjugates.
Mechanism of Action
The primary mechanism of action of H-Cys(acm)-NH2 hcl involves the protection of the cysteine thiol group during chemical reactions. The acetamidomethyl group prevents unwanted side reactions, allowing for the selective formation of disulfide bonds or other modifications. Upon removal of the protecting group, the free thiol group can participate in further chemical reactions, such as forming disulfide bonds or undergoing conjugation with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine (NAC): A commonly used cysteine derivative with antioxidant properties.
Cysteine methyl ester: Another cysteine derivative used in peptide synthesis.
Cysteine ethyl ester: Similar to cysteine methyl ester, used for similar purposes.
Uniqueness
H-Cys(acm)-NH2 hcl is unique due to its specific protecting group, the acetamidomethyl group, which provides stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins that require precise control over disulfide bond formation.
Biological Activity
H-Cys(acm)-NH2 HCl, also known as S-(Acetamidomethyl)-L-cysteine hydrochloride, is a cysteine derivative that has garnered attention for its diverse biological activities. This article discusses its chemical properties, biological functions, and applications in research and medicine, supported by relevant data and case studies.
- Molecular Formula : C6H13ClN2O3S
- Molecular Weight : 228.70 g/mol
- CAS Number : 28798-28-9
- Density : 1.315 g/cm³
- Melting Point : -165°C (dec.)
- Boiling Point : 456.5°C at 760 mmHg
These properties indicate that this compound is a stable compound with significant potential for use in various biochemical applications.
Biological Activity
This compound exhibits several biological activities, primarily due to the reactivity of the thiol group in cysteine derivatives:
- Antioxidant Activity : Cysteine derivatives are known to act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases.
- Peptide Synthesis : this compound is utilized in peptide synthesis due to its ability to form disulfide bonds, which are vital for the structural integrity of proteins. The acetamidomethyl (acm) protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .
- Cell Signaling Modulation : Research indicates that cysteine derivatives can modulate various signaling pathways, including those involved in inflammation and immune responses. For example, they may influence the NF-κB pathway, which is critical for regulating immune responses and inflammation .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .
Peptide Synthesis Applications
A study focused on the synthesis of cysteine-containing peptides demonstrated that using this compound allowed for efficient formation of desired peptide sequences with high yields. The acm group was selectively removed without affecting other functional groups, showcasing its utility in peptide chemistry .
Antioxidant Studies
In vitro assays have shown that this compound effectively reduces oxidative stress markers in cellular models. This suggests potential therapeutic applications in conditions characterized by oxidative damage, such as neurodegenerative diseases .
Immunomodulatory Effects
Research has highlighted the role of cysteine derivatives in modulating immune responses. A specific study indicated that treatment with this compound led to a reduction in pro-inflammatory cytokines in animal models, suggesting its potential use as an anti-inflammatory agent .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C6H13ClN2O3S |
Molecular Weight | 228.70 g/mol |
CAS Number | 28798-28-9 |
Density | 1.315 g/cm³ |
Melting Point | -165°C (dec.) |
Boiling Point | 456.5°C at 760 mmHg |
Properties
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBPBPZOUBWCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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